
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Vue d'ensemble
Description
“trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 31420-60-7 and a linear formula of C7H10O4 . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The IUPAC name of this compound is (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . The InChI code is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 .Applications De Recherche Scientifique
Valorization of Muconic Acid
Muconic acid (MA) presents an intriguing case for the utilization of trans-configured dicarboxylic acids. As a high value-added compound with three isomeric forms, its valorization extends to the synthesis of various value-added products and as a monomer in specialty polymers. Specifically, the trans,trans form of MA is highlighted for its potential in the green chemistry sector, showcasing the broader applicability of trans-configured acids in producing sustainable and versatile materials (Khalil et al., 2020).
Biotechnological Production
The exploration of lactic acid from biomass presents a relevant context for understanding the applications of trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid in biotechnological routes. Lactic acid, serving as a significant hydroxycarboxylic acid, offers a perspective on the fermentation processes that could be analogous to the production or transformation of similar compounds, highlighting the efficiency and environmental benefits of biotechnological production pathways (Gao, Ma, & Xu, 2011).
Alkoxycarbonylation in Chemical Industry
In the chemical industry, the alkoxycarbonylation of unsaturated substrates, including potentially trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid, indicates a method for the synthesis of ester products. This process, especially using palladium catalysts, illustrates the conversion of phytogenic substrates into valuable chemicals, pointing towards resource-saving and environmentally friendly production methods (Sevostyanova & Batashev, 2023).
Conversion to Biofuels and Biopolymers
The conversion of plant biomass into furan derivatives, which can serve as platform chemicals for a variety of industrial applications, provides an indirect application area for trans-configured carboxylic acids like trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid. The synthesis and utilization of 5-Hydroxymethylfurfural (HMF) from plant feedstocks offer insights into how similar compounds could be processed for the production of biopolymers and biofuels, underscoring the potential of renewable resources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
CAS RN |
31420-60-7 | |
| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



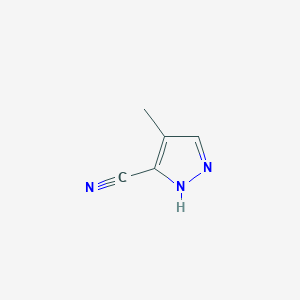
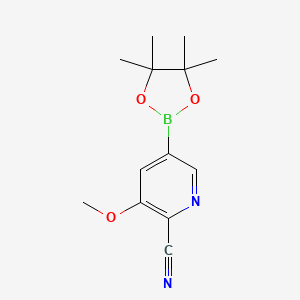
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)
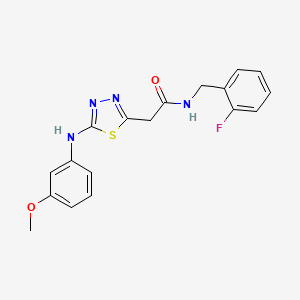
![4-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2565072.png)
![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)
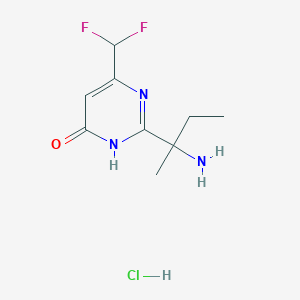
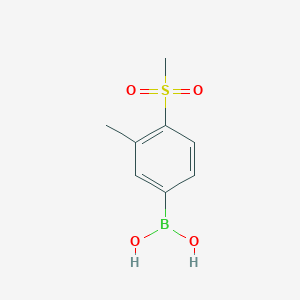
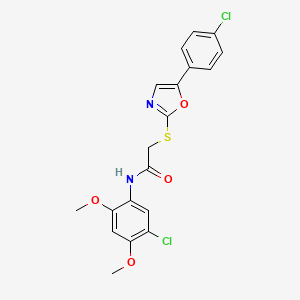


![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)